3-(3-Bromobenzyl)-1H-pyrazol-5-amine
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Overview
Description
3-(3-Bromobenzyl)-1H-pyrazol-5-amine is an organic compound that features a bromobenzyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromobenzyl)-1H-pyrazol-5-amine typically involves the reaction of 3-bromobenzyl bromide with 1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromobenzyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products like 3-(3-azidobenzyl)-1H-pyrazol-5-amine or 3-(3-thiocyanatobenzyl)-1H-pyrazol-5-amine.
Oxidation: Products like 3-(3-bromobenzyl)-1H-pyrazol-5-carboxylic acid.
Reduction: Products like 3-(3-benzyl)-1H-pyrazol-5-amine.
Scientific Research Applications
3-(3-Bromobenzyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromobenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as the inhibition of cancer cell proliferation or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzyl bromide: A precursor in the synthesis of 3-(3-Bromobenzyl)-1H-pyrazol-5-amine.
3-Bromobenzyl alcohol: Another bromobenzyl derivative with different functional properties.
N-(3-Bromobenzyl) noscapine: A noscapine derivative with anticancer properties.
Uniqueness
This compound is unique due to its combination of a bromobenzyl group and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C10H10BrN3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-[(3-bromophenyl)methyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3/c11-8-3-1-2-7(4-8)5-9-6-10(12)14-13-9/h1-4,6H,5H2,(H3,12,13,14) |
InChI Key |
KLXBLOKPFHPNBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=CC(=NN2)N |
Origin of Product |
United States |
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